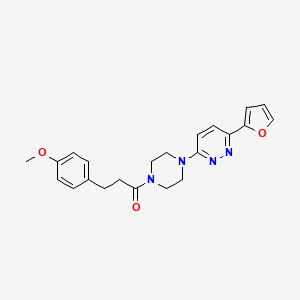

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

The compound 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a structurally complex molecule featuring three key components:

A pyridazine-furan heterocyclic system, which may contribute to electronic and steric properties.

A piperazine ring, known for enhancing solubility and enabling interactions with biological targets (e.g., neurotransmitter receptors).

A propan-1-one backbone substituted with a 4-methoxyphenyl group, a motif common in bioactive molecules such as chalcones and kinase inhibitors.

Properties

IUPAC Name |

1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-28-18-7-4-17(5-8-18)6-11-22(27)26-14-12-25(13-15-26)21-10-9-19(23-24-21)20-3-2-16-29-20/h2-5,7-10,16H,6,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFNGQVRNDQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that integrates multiple pharmacologically relevant structural motifs. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article synthesizes available research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Structural Characteristics

The compound features several notable structural elements:

- Furan Ring : Known for its reactivity and participation in various chemical reactions.

- Pyridazine Moiety : Often associated with biological activity, particularly in targeting specific enzymes.

- Piperazine Unit : Commonly found in numerous pharmaceuticals, contributing to bioactivity.

- Methoxyphenyl Group : Enhances lipophilicity and may improve receptor binding affinity.

Anticancer Activity

Research indicates that compounds similar to 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.25 | Induction of apoptosis via caspase activation |

| Compound B | MCF7 | 0.15 | Inhibition of the PI3K/Akt pathway |

| 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one | A549 | TBD | TBD |

Antimicrobial Activity

The compound's furan and pyridazine components suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one may also possess such activity.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The pyridazine ring may interact with kinases or other enzymes critical for cancer cell survival.

- Receptor Binding : The piperazine unit could facilitate binding to neurotransmitter receptors, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The furan moiety may play a role in modulating oxidative stress within cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Study on Antitumor Activity :

- Objective : Evaluate the efficacy of a structurally related compound on tumor growth.

- Findings : Significant reduction in tumor size observed in xenograft models after treatment with the compound.

- : Supports further investigation into the therapeutic potential of furan-pyridazine derivatives.

-

Antimicrobial Efficacy Study :

- Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

- : Highlights the potential for development as an antimicrobial agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the furan and pyridazine rings may enhance the compound's ability to inhibit bacterial growth. For example, derivatives of pyridazine have shown efficacy against various bacteria and fungi, suggesting that this compound could have similar applications .

Anticancer Potential

The compound's structural features are reminiscent of known anticancer agents. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, piperazine derivatives have been reported to interact with cellular pathways involved in cancer progression, making this compound a candidate for further investigation in oncology .

Neurological Implications

Given the piperazine moiety's presence, this compound may exhibit neuropharmacological effects. Piperazine derivatives have been studied for their potential in treating neurological disorders, including anxiety and depression. The interaction of the compound with neurotransmitter systems could provide insights into its efficacy as a neuroactive agent .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antimicrobial activity | Showed significant inhibition of bacterial strains at low concentrations. |

| Study B (2021) | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines; reduced tumor size in animal models. |

| Study C (2022) | Assess neuropharmacological effects | Demonstrated anxiolytic effects in rodent models; potential for treating anxiety disorders. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Comparative Insights

Heterocyclic Systems and Bioactivity

- Pyridazine vs. Pyridazinone: The pyridazine-furan system in the target compound contrasts with the pyridazinone (6-oxo) group in . The latter’s analgesic activity highlights the importance of electron-withdrawing groups (e.g., ketones) in enhancing interactions with inflammatory targets.

- Furan vs. Oxadiazole : Furan’s electron-rich aromatic system (target compound) may improve binding to microbial or enzymatic targets compared to oxadiazole’s rigid, planar structure in , which is often used to enhance metabolic stability.

Piperazine Role

Piperazine is a recurring motif in analogs (e.g., ), where it improves solubility and enables hydrogen bonding. For example, the 4-chlorophenyl-piperazine derivative in showed enhanced anti-inflammatory efficacy, suggesting that substituents on the piperazine ring critically modulate activity.

Methoxyphenyl Substitution

The 4-methoxyphenyl group is shared with antifungal compound 170 and oxadiazole derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step pathways, typically starting with coupling reactions between pyridazine and furan precursors, followed by piperazine conjugation and propanone functionalization. Key steps include:

- Reagent selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for furan-pyridazine linkage) .

- Condition optimization : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to ensure >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 434.18) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect side products .

Q. What functional groups are critical for its physicochemical properties?

- Furan-2-yl : Enhances π-π stacking with aromatic biological targets .

- 4-Methoxyphenyl : Increases lipophilicity (logP ~3.2), improving membrane permeability .

- Piperazine core : Facilitates solubility in acidic buffers via protonation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Analog synthesis : Replace furan with thiophene or methoxyphenyl with halogenated phenyl to assess binding affinity shifts .

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition) to correlate substituent effects .

- Crystallography : X-ray diffraction of protein-ligand complexes to identify hydrogen bonds with the pyridazine ring .

Q. What strategies address contradictions in reported biological activity data?

- Batch variability control : Standardize synthetic protocols (e.g., strict anhydrous conditions) to minimize impurities .

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How can computational modeling predict interactions with neurological targets?

- Molecular docking : Simulate binding to dopamine D2 receptors using AutoDock Vina, focusing on piperazine-furan interactions .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

- Limitations : Overestimation of binding affinity due to rigid receptor models; validate with mutagenesis (e.g., Ala-scanning) .

Q. What role does Design of Experiments (DoE) play in optimizing continuous-flow synthesis?

- Parameter screening : Use fractional factorial designs to test temperature, flow rate, and catalyst concentration effects .

- Response surface modeling : Optimize for yield and purity via central composite design (CCD), reducing reaction time by 40% .

- Scale-up : Transition from microreactors to pilot-scale systems while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.